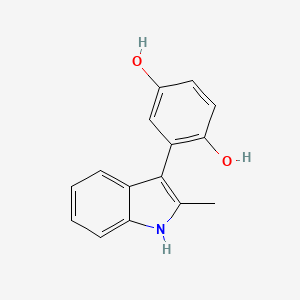

2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

80641-50-5 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)benzene-1,4-diol |

InChI |

InChI=1S/C15H13NO2/c1-9-15(11-4-2-3-5-13(11)16-9)12-8-10(17)6-7-14(12)18/h2-8,16-18H,1H3 |

InChI Key |

HPFCKXRSMYDNGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=C(C=CC(=C3)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methyl 1h Indol 3 Yl Benzene 1,4 Diol

Established Synthetic Pathways for Indole-Substituted Benzenediols and Related Analogues

Traditional synthetic routes to indole-substituted benzenediols rely on fundamental organic reactions that build the core structure in a stepwise or convergent manner. These methods often involve strong acids and conventional solvents but are foundational in heterocyclic chemistry.

The indole (B1671886) ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in The pyrrole (B145914) moiety of the indole is significantly more reactive than the benzene (B151609) ring, with the C-3 position being the most nucleophilic and the preferred site for electrophilic attack. bhu.ac.inquora.com This inherent reactivity is the cornerstone for synthesizing 3-substituted indoles.

The formation of the C-C bond between the indole and the benzenediol ring is typically achieved through an acid-catalyzed condensation or conjugate addition reaction. researchgate.net In this approach, the indole acts as the nucleophile, and a benzoquinone derivative serves as the electrophile. The reaction is often promoted by protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid, which activate the quinone for nucleophilic attack. researchgate.net This electrophilic substitution at the C-3 position is a direct and widely used method for creating the core structure of indolylhydroquinones. researchgate.netresearchgate.net

A primary strategy for introducing the benzene-1,4-diol (B12442567) (hydroquinone) moiety onto a pre-existing indole scaffold involves its reaction with p-benzoquinone. This reaction is a classic example of a Michael-type 1,4-conjugate addition. researchgate.net The synthesis of 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol can be directly accomplished by reacting 2-methyl-1H-indole with 1,4-benzoquinone (B44022) in the presence of an acid catalyst. The process typically proceeds as follows:

Protonation : The acid catalyst protonates one of the carbonyl oxygens of 1,4-benzoquinone, increasing its electrophilicity.

Nucleophilic Attack : The electron-rich C-3 position of 2-methyl-1H-indole attacks the activated p-benzoquinone.

Rearomatization : The intermediate undergoes tautomerization to restore the aromaticity of the benzene ring, yielding the final this compound product.

Depending on the reaction conditions and the presence of oxidizing agents, the resulting hydroquinone (B1673460) can sometimes be oxidized back to the corresponding indolylquinone. researchgate.netnih.gov Various acid catalysts, including Lewis acids like bismuth triflate, have been employed to facilitate this transformation efficiently. researchgate.net

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring itself. wikipedia.orgnih.gov This reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and an appropriate aldehyde or ketone. wikipedia.orgyoutube.com

To assemble the core structure of this compound using this method, a retrosynthetic approach would involve disconnecting the indole ring. A plausible pathway is the reaction of phenylhydrazine with a ketone precursor that already contains the benzene-1,4-diol moiety, such as 1-(2,5-dihydroxyphenyl)propan-1-one. To prevent unwanted side reactions, the hydroxyl groups of the benzenediol are often protected, for instance, as methoxy (B1213986) ethers. The synthesis would proceed via these steps:

Formation of the phenylhydrazone from phenylhydrazine and 1-(2,5-dimethoxyphenyl)propan-1-one.

Acid-catalyzed cyclization of the hydrazone to form 3-(2,5-dimethoxyphenyl)-2-methyl-1H-indole. Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃·OEt₂). wikipedia.orgorientjchem.org

Deprotection of the methoxy groups to yield the final diol product.

This method offers the advantage of building the substituted indole core in a single, convergent step from readily available starting materials.

Development of Novel and Green Synthetic Protocols for this compound

In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing novel synthetic protocols that minimize waste, avoid hazardous solvents, and utilize recyclable catalysts.

Green chemistry principles have driven the exploration of catalyst-free and solvent-free reaction conditions. For the synthesis of related indole derivatives like bis(indolyl)methanes, which are formed via a similar electrophilic substitution mechanism, methods utilizing visible light irradiation have been successful. openmedicinalchemistryjournal.com These reactions proceed without any catalyst or solvent, making the process highly economical and environmentally friendly. openmedicinalchemistryjournal.com Microwave-assisted synthesis is another solvent-free approach that can accelerate reaction rates and improve yields for the preparation of various indole derivatives. researchgate.net Applying these principles to the reaction of 2-methyl-1H-indole and p-benzoquinone could provide a greener route to the target compound by reducing energy consumption and eliminating solvent waste.

Cellulose (B213188) Sulfuric Acid (CSA)

Cellulose sulfuric acid (CSA) is a biopolymer-based solid acid catalyst that is biodegradable, inexpensive, and highly efficient. sid.irderpharmachemica.com It is prepared by the reaction of cellulose with chlorosulfonic acid. sid.ir CSA has proven effective in catalyzing the electrophilic substitution of indoles with various aldehydes and ketones under solvent-free conditions, often at room temperature. openmedicinalchemistryjournal.comresearchgate.nettandfonline.com Its non-hygroscopic solid nature simplifies handling, and it can be recovered and reused multiple times without a significant loss of catalytic activity. openmedicinalchemistryjournal.com

Table 1: Performance of Cellulose Sulfuric Acid (CSA) in Analogous Indole Synthesis This table presents data from the synthesis of bis(indolyl)methanes, a reaction analogous to the formation of the target compound.

| Aldehyde Reactant | Time (min) | Yield (%) | Catalyst Reuse Cycles |

|---|---|---|---|

| Benzaldehyde | 10 | 94 | >2 |

| 4-Chlorobenzaldehyde | 12 | 96 | >2 |

| 4-Nitrobenzaldehyde | 15 | 95 | >2 |

| Vanillin | 15 | 92 | >2 |

Indion Ina 225H Resin

Indion Ina 225H is a commercial, gel-type strong acid cation exchange resin based on a cross-linked polystyrene matrix with sulfonic acid functional groups. ionresins.com It serves as a selective, recyclable, and eco-benign heterogeneous catalyst for liquid-phase electrophilic substitution reactions. researchgate.netscirp.org It has been successfully used to synthesize bis(indolyl)methanes by reacting indoles with aldehydes, demonstrating high yields and short reaction times. openmedicinalchemistryjournal.com A key advantage of Indion Ina 225H is its high selectivity for aldehydes over ketones and its remarkable reusability—it can be reused for at least five cycles, making it an economically and environmentally favorable option. openmedicinalchemistryjournal.com

Table 2: Performance of Indion Ina 225H Resin in Analogous Indole Synthesis This table presents data from the synthesis of bis(indolyl)methanes, a reaction analogous to the formation of the target compound.

| Aldehyde Reactant | Time (min) | Yield (%) | Catalyst Reuse Cycles |

|---|---|---|---|

| Benzaldehyde | 20 | 96 | >5 |

| 4-Methoxybenzaldehyde | 25 | 94 | >5 |

| 4-Nitrobenzaldehyde | 30 | 95 | >5 |

| Cinnamaldehyde | 30 | 92 | >5 |

Microwave-Assisted and Dry Grinding Synthesis Techniques

Conventional heating methods for the synthesis of indole derivatives can be time-consuming and sometimes result in lower yields. To overcome these limitations, microwave-assisted organic synthesis (MAOS) and mechanochemistry (dry grinding) have emerged as powerful alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has become an invaluable technique in medicinal chemistry for accelerating the synthesis of indole-containing scaffolds. nih.gov This method utilizes the efficient heating of polar molecules by microwave energy, leading to a significant reduction in reaction times—often from hours to mere minutes—and frequently improving product yields. scholarsresearchlibrary.com For the synthesis of a compound like this compound, a plausible microwave-assisted approach would involve the reaction of 2-methylindole (B41428) with 1,4-benzoquinone in a suitable solvent. Microwave-enhanced synthesis saves considerable time and often enhances reaction rates and yields for various indole derivatives. scholarsresearchlibrary.comnih.govmdpi.com

Dry Grinding (Mechanochemical) Synthesis: Mechanochemistry, or synthesis via grinding reactants together in a ball mill, represents a solvent-free approach that is both efficient and environmentally friendly. While specific examples for the target molecule are unavailable, the synthesis of related indolylquinones has been explored using planetary ball milling. researchgate.net This technique involves the direct oxidative C-C coupling of hydroquinones with indoles. Although initial studies in this area have sometimes resulted in modest yields without further optimization, the method holds promise as a green synthetic route, eliminating the need for potentially hazardous solvents. researchgate.netopenmedicinalchemistryjournal.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. Key variables that would be systematically adjusted for the synthesis of this compound include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Oxidant Selection: The coupling reaction between an indole and a hydroquinone/benzoquinone is often facilitated by a catalyst. Lewis acids are commonly employed to activate the quinone ring for nucleophilic attack by the indole. researchgate.net In cases starting from hydroquinone, an oxidant is required to first generate the more reactive benzoquinone in situ. Silver(I) oxide (Ag₂O) has been effectively used as an oxidant in similar oxidative coupling reactions. researchgate.netscielo.br Screening various oxidants and catalysts is a mandatory first step to identify the most efficient system. researchgate.net

Solvent and Time: The choice of solvent can significantly influence reaction outcomes. While various organic solvents can be used, greener alternatives like acetonitrile (B52724) or even water have been successfully employed in related syntheses. researchgate.netscielo.br Reaction time is another crucial factor; prolonged reaction times can sometimes lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br Optimization studies have shown that reaction times can often be reduced from many hours to a much shorter duration without compromising the conversion rate. scielo.br

The table below illustrates a hypothetical optimization matrix for the synthesis, based on common variables in similar reactions.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | None | Sulfamic Acid | B(C₆F₅)₃ | Trifluoroacetic Acid |

| Oxidant (if needed) | Air | H₂O₂ | (NH₄)₂S₂O₈ | Ag₂O |

| Solvent | Dichloromethane | Acetonitrile | Water | Solvent-free |

| Temperature | Room Temp. | 60 °C | 80 °C (Reflux) | Microwave (120 °C) |

| Time | 24 h | 4 h | 30 min | 5 min (MW) |

Biological Activity and Mechanistic Investigations of 2 2 Methyl 1h Indol 3 Yl Benzene 1,4 Diol

Enzyme Modulatory Potentials

Modulation of Cancer-Related Enzymes

The indole (B1671886) nucleus is a "privileged scaffold" in drug discovery, and its derivatives have been investigated for their ability to interact with various enzymes implicated in cancer progression.

Topoisomerase II: Topoisomerase II is a critical enzyme in DNA replication and organization, making it a key target for anticancer drugs. nih.govwikipedia.org While direct studies on 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol are not prominent, the hydroquinone (B1673460) (benzene-1,4-diol) portion of the molecule is a known metabolite of benzene (B151609). nih.gov Research has shown that various phenolic metabolites of benzene can inhibit human topoisomerase II activity in vitro, often following bioactivation. nih.gov Many of these metabolites demonstrate inhibitory activity at concentrations at or below 10 microM, suggesting that the benzene-1,4-diol (B12442567) moiety could contribute to potential topoisomerase II inhibition. nih.gov Furthermore, novel indole derivatives of other compounds, such as ursolic acid, have been shown to significantly inhibit TopoII activity, leading to apoptosis in cancer cell lines. mdpi.com

Histone Deacetylase (HDAC): HDAC enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Specific investigations into this compound as an HDAC inhibitor are not available in the reviewed literature. However, structurally related indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range against specific HDAC isoforms. nih.gov

Telomerase: Telomerase is an enzyme essential for maintaining telomere length and is activated in the vast majority of cancer cells, representing an attractive therapeutic target. nih.gov One natural indole-containing compound, Indole-3-carbinol, has been shown to significantly inhibit telomerase activity and the expression of its catalytic subunit, hTERT, in prostate cancer cell lines. nih.gov This indicates that the indole scaffold can serve as a basis for telomerase inhibition.

Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine (B1678525) metabolism and is also an angiogenesis promoter. nih.govmdpi.com Its inhibition can stifle tumor growth by preventing the formation of new blood vessels. nih.govnih.gov While many heterocyclic compounds have been explored as TP inhibitors, specific data on this compound is not currently available. nih.govmdpi.com

Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of pyrimidines, TS is a long-standing target for cancer chemotherapy. Although specific data for this compound is absent, indole-based structures have been noted as a promising class of non-classical TS inhibitors.

β-Glucuronidase Inhibitory Activities

β-Glucuronidase is an enzyme that is linked to the pathophysiology of various diseases, and its overactivity in certain bacteria is associated with an increased risk of colon cancer. The development of β-glucuronidase inhibitors is therefore of therapeutic interest. nih.gov

Direct studies on the β-glucuronidase inhibitory activity of this compound were not found. However, a study on indole-based thiadiazole derivatives revealed significant inhibitory potential. nih.gov One compound from this series, 2-(5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-yl)benzene-1,4-diol, which shares both the indole and benzene-1,4-diol moieties with the subject compound, was synthesized and evaluated. This related compound demonstrated potent β-glucuronidase inhibition. nih.gov The study highlighted that the number and position of hydroxyl groups on the phenyl ring play a vital role in the inhibitory activity. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |

|---|---|---|---|

| 2-(5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-yl)benzene-1,4-diol | β-Glucuronidase | 20.3 ± 0.5 | D-saccharic acid 1,4-lactone (48.1 ± 1.2) |

Lipoxygenase and α-Glucosidase Inhibition Studies

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway through the metabolism of arachidonic acid. nih.gov Their inhibition is a target for developing anti-inflammatory agents. nih.govnih.gov Research into indole derivatives has shown promise in this area. For instance, indoleacetic acid and indolebutyric acid have been identified as LOX inhibitors. nih.gov A variety of other complex indole derivatives have been synthesized and shown to potently inhibit 5-LOX, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. nih.govnih.gov Studies on 3,3-di(indolyl)indolin-2-ones, which contain multiple indole rings, have shown that these compounds can exhibit higher α-glucosidase inhibitory activity than the standard drug acarbose. nih.govresearchgate.net This suggests that indole-containing structures have the potential to be effective α-glucosidase inhibitors.

Pregnane X Receptor (PXR) and Cytochrome P450 CYP3A Inhibition

Pregnane X Receptor (PXR): PXR is a nuclear receptor that acts as a sensor for foreign substances (xenobiotics), regulating the expression of key drug-metabolizing enzymes and transporters, such as those in the Cytochrome P450 family. wikipedia.orgfrontiersin.orgnih.gov Microbial metabolites of tryptophan, which are indole derivatives, have been established as PXR ligands. embopress.org This has led to the development of functionalized indole derivatives as novel PXR agonists. embopress.org Given that the indole scaffold is a recognized pharmacophore for PXR interaction, it is plausible that this compound could modulate PXR activity, though direct evidence is lacking.

Cytochrome P450 CYP3A: The CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of a large percentage of clinically used drugs. nih.govbiomolther.org Inhibition of CYP3A4 is a major cause of drug-drug interactions. nih.govnih.gov The potential for a compound to inhibit CYP3A4 is a critical aspect of its pharmacological profile. Some antifungal compounds based on an indole scaffold have been evaluated for their selectivity against a panel of human P450 enzymes, indicating that interactions between indole derivatives and CYPs are an active area of investigation. nih.gov

Antimicrobial Properties

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The search for new antibacterial agents is critical due to rising antibiotic resistance. While specific data on the antibacterial properties of this compound is not available, the broader class of indole derivatives has been a source of compounds with antimicrobial activity. For example, quinolones, which are a major class of antibiotics, act by inhibiting DNA gyrase and topoisomerase II. wikipedia.org

Antifungal Activities

Fungal infections pose a significant health threat, particularly in immunocompromised individuals. The indole scaffold is a component of several potent antifungal agents. nih.gov Researchers have developed series of indole-based compounds with broad-spectrum antifungal activity against various Candida species, with some derivatives showing significantly greater potency than the widely used drug fluconazole. nih.govresearchgate.netmdpi.com The mechanism of action for many azole antifungals involves the inhibition of a fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |

|---|---|---|---|

| (-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | 0.000256 | Fluconazole (0.020) |

Antiviral Investigations

The indole nucleus is a core component of many compounds investigated for antiviral properties. mdpi.com For instance, certain indole-3-carboxylic acid derivatives have demonstrated the ability to inhibit the replication of viruses like SARS-CoV-2 in vitro. nih.gov One such derivative completely blocked the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov Other complex indole-containing molecules have been tested against various strains of influenza A (H1N1, H3N2, H5N1) and influenza B. nih.gov These studies found that specific derivatives could inhibit an early stage of the viral replication cycle, likely virus adsorption or penetration into the host cell. nih.gov While these findings are for different indole structures, they highlight the potential of the indole scaffold, a key part of this compound, as a platform for developing new antiviral agents. mdpi.commdpi.com

Anti-inflammatory and Immunomodulatory Effects

The benzene-1,4-diol (hydroquinone) moiety of the title compound is known to possess significant anti-inflammatory capabilities. Studies have shown that hydroquinone can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.govsemanticscholar.org A hydroquinone derivative, JS-III-49, was also found to down-regulate the mRNA expression of pro-inflammatory cytokines IL-6 and IL-1β in RAW264.7 macrophage cells. nih.govkjpp.net This suggests that the hydroquinone portion of this compound could contribute to an anti-inflammatory effect by inhibiting the release of mediators that drive inflammatory responses. mdpi.com

Table 1: Effect of Hydroquinone on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulant | Effect of Hydroquinone | Reference |

|---|---|---|---|---|

| TNF-α | Macrophages | LPS | Suppression | nih.govsemanticscholar.org |

| IL-1β | Macrophages | LPS | Suppression | nih.govsemanticscholar.org |

| IL-6 | Macrophages | LPS | Suppression | nih.govsemanticscholar.org |

| IL-6 | RAW264.7 | LPS | mRNA down-regulation | nih.govkjpp.net |

| IL-1β | RAW264.7 | LPS | mRNA down-regulation | nih.govkjpp.net |

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes. news-medical.net Both indole and hydroquinone derivatives have been shown to modulate these pathways. For example, the hydroquinone derivative JS-III-49 was reported to exert its anti-inflammatory effects by directly inhibiting Akt and p38, which are key kinases in the NF-κB and MAPK pathways, respectively. nih.govkjpp.net This inhibition prevents the nuclear translocation of transcription factors like p65, p50, and c-Fos, thereby halting the inflammatory cascade. nih.gov Furthermore, various natural and synthetic indole derivatives are known to modulate key inflammatory pathways, including NF-κB. nih.gov Secondary metabolites from other natural sources have also been shown to reduce inflammatory biomarkers by suppressing the phosphorylation of MAPKs and NF-κB. nih.govnih.govresearchgate.net This dual evidence from both of its structural components suggests a high probability that this compound could modulate inflammatory responses through the MAPK/NF-κB signaling axis.

The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the release of highly pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net Its dysregulation is linked to a variety of inflammatory diseases, making it a significant therapeutic target. researchgate.net While direct inhibition by this compound has not been reported, numerous natural compounds are known to suppress NLRP3 inflammasome activation. nih.govencyclopedia.pub For example, the natural compound Oridonin has been shown to covalently bind to the NLRP3 protein, preventing the assembly of the inflammasome complex. nih.govencyclopedia.pub Given the established anti-inflammatory properties of the hydroquinone and indole moieties, investigating the potential of this compound to inhibit NLRP3 activation is a logical area for future research. nih.gov

Macrophages are key players in the initiation and resolution of inflammation. nih.gov The hydroquinone component of the title compound has demonstrated a clear suppressive effect on macrophage functions in vitro. nih.govsemanticscholar.org Research has shown that hydroquinone can inhibit not only the release of pro-inflammatory cytokines but also other critical macrophage activities such as phagocytosis, and the generation of nitric oxide (NO) and reactive oxygen species (ROS). nih.govsemanticscholar.org Similarly, Indole-3-carboxaldehyde (ICA), another indole derivative, has been shown to alleviate the inflammatory response in THP-1 macrophage-derived foam cells and promote polarization to the anti-inflammatory M2 phenotype. nih.gov A benzenoid compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, was also shown to mitigate inflammation by inhibiting cytokine and chemokine expression in activated macrophages. frontiersin.org These findings suggest that this compound could modulate immune responses by directly affecting macrophage activity. mdpi.com

Other Biological Activities (e.g., Antifouling, Anti-leishmanial, Antioxidant, Anti-aggregational)

Antifouling: Biofouling on marine surfaces poses significant economic and environmental challenges. Indole derivatives, particularly those isolated from marine organisms, have emerged as promising candidates for environmentally friendly antifouling agents. nih.gov Studies have shown that certain indole derivatives can inhibit the growth of marine algae and bacteria, with some compounds exhibiting inhibition rates of over 90%. nih.gov The mechanism for some derivatives involves the disruption of calcium ion balance in algal cells. nih.gov Given that the indole scaffold is key to this activity, this compound could be investigated for similar properties. researchgate.netresearchgate.net

Anti-leishmanial: Leishmaniasis is a parasitic disease for which new and improved treatments are needed. longdom.org The search for novel therapeutic agents has led to the investigation of various heterocyclic compounds. nih.govnih.gov For instance, libraries of synthetic compounds, including 1,4-disubstituted-1,2,3-triazoles and 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, have been screened for activity against different Leishmania species, with several compounds showing potent activity against the intracellular amastigote form of the parasite. longdom.orgmdpi.com Vanillin derivatives containing a triazole ring have also been evaluated against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis promastigotes, with some showing significant efficacy. researchgate.net These studies indicate that complex heterocyclic structures, including those related to the indole core, are a promising area for the discovery of new anti-leishmanial drugs.

Antioxidant: The chemical structure of this compound strongly suggests it possesses antioxidant activity. The benzene-1,4-diol (hydroquinone) moiety is a classic antioxidant, capable of scavenging free radicals by donating hydrogen atoms to form stable quinones. nih.govresearchgate.net Natural hydroquinones and their derivatives consistently demonstrate high radical-scavenging effects in various assays, such as the DPPH and TBARS tests. nih.govbohrium.com The indole ring itself also contributes to antioxidant properties, as seen in molecules like melatonin, due to its high resonance stability and ability to scavenge free radicals. unica.it The combination of these two pharmacophores in one molecule is likely to result in significant antioxidant potential. unica.it

Anti-aggregational: Protein aggregation is a hallmark of several neurodegenerative diseases. nih.gov The indole scaffold has been investigated as a basis for designing compounds that can inhibit the aggregation of proteins such as β-amyloid. researchgate.net The planar nature of the indole ring is thought to allow it to intercalate and disrupt the β-sheet structures that characterize amyloid aggregates. researchgate.net While specific data for this compound is not available, its indole core makes it a molecule of potential interest for research in neurodegenerative disorders.

Structure Activity Relationship Sar Studies of 2 2 Methyl 1h Indol 3 Yl Benzene 1,4 Diol and Its Derivatives

Identification of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole-based compounds, several key pharmacophoric features have been identified that are critical for activities such as enzyme inhibition and receptor binding.

Key pharmacophoric requirements often include:

The Indole (B1671886) NH Group: The hydrogen atom on the indole nitrogen frequently acts as a crucial hydrogen bond donor. For instance, in a series of 2-arylindoles evaluated for quinone reductase 1 (QR1) induction, the presence of a free indole NH was found to be essential for activity. N-alkylation of the indole nitrogen led to a complete loss of QR1 induction, highlighting its role as a key interaction point. nih.gov

Aromatic Moieties: The indole ring itself and the attached benzene-1,4-diol (B12442567) ring provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions within biological targets. In studies of 2-arylindoles as aromatase inhibitors, the 2-aryl group was found to bind preferentially within a small hydrophobic pocket in the enzyme's active site. nih.gov

Hydrogen Bond Donors and Acceptors: The hydroxyl groups of the benzene-1,4-diol moiety are potent hydrogen bond donors and acceptors. Similarly, substituents on the indole ring can introduce additional interaction points. For example, computational docking studies predicted that an electron-withdrawing group at the C-5 position of the indole ring could form an important hydrogen bond with the serine residue (Ser478) in the active site of aromatase. nih.gov

Defined Spatial Arrangement: The relative orientation of the indole and benzene (B151609) rings is critical. The rigid nature of the 2-arylindole skeleton is thought to mimic the backbone of other bioactive molecules like resveratrol, potentially reducing the entropic penalty of binding to a target and leading to more favorable interactions. nih.gov

These elements collectively define the pharmacophore for this class of compounds, guiding the placement of functional groups to optimize interactions with a specific biological target.

Impact of Substituent Variations on the Indole and Benzene-1,4-diol Moieties

Modifying the substituents on both the indole and the benzene-1,4-diol rings can have a profound impact on potency, selectivity, and pharmacokinetic properties. SAR studies have systematically explored these variations to map out the chemical space for optimal activity.

Substitutions on the Indole Ring:

Position and Nature of Substituents: The position of a substituent on the indole nucleus is often as important as its chemical nature. For a series of indole derivatives acting as CysLT1 antagonists, substitutions at position 4 of the indole ring were found to be the least favorable for activity. researchgate.net In contrast, methoxy (B1213986) group substitutions were most favorable at position 7. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can significantly alter activity. For cannabinoid receptor ligands based on diindolylmethanes, compounds with electron-donating methoxy groups showed varied affinities depending on their position. nih.gov In the context of aromatase inhibition, an electron-withdrawing group at the C-5 position of the indole was predicted to be beneficial. nih.gov

Halogenation: Introducing halogen atoms like fluorine or chlorine is a common strategy in medicinal chemistry. In some series, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Substitutions on the Benzene-1,4-diol Moiety: The nature and position of groups on the phenyl ring are equally critical. In studies of 2-arylindoles, variations of the aryl group from a simple phenyl ring to pyridyl, thiophenyl, or naphthyl groups resulted in inactive compounds, suggesting that the specific electronics and sterics of the phenyl ring are important for activity against aromatase and QR1. nih.gov

The following table summarizes SAR findings for a library of 2-arylindoles, illustrating the impact of substitutions on both aromatase inhibition and QR1 induction.

| Compound | Indole N-Substituent | Indole C5-Substituent | Aryl Group | Aromatase Inhibition IC₅₀ (μM) | QR1 Induction CD (μM) |

| 1 | H | H | Phenyl | > 50 | 2.65 |

| 1a | Methyl | H | Phenyl | > 50 | > 40 |

| 21 | H | H | 4-Pyridyl | > 50 | > 40 |

| 24 | H | NO₂ | 4-Methoxyphenyl | 9.00 | 5.76 |

| 26 | H | NO₂ | 4-Hydroxyphenyl | 16.5 | 11.2 |

| 29 | H | NO₂ | 3,4-Dimethoxyphenyl | 14.8 | 10.5 |

| 33 | H | Br | 4-Hydroxyphenyl | 15.3 | 2.89 |

Data sourced from reference nih.gov.

This data clearly shows that an unsubstituted 2-phenylindole (B188600) (Compound 1) has good QR1 induction activity but no aromatase inhibition. nih.gov N-alkylation (Compound 1a) destroys QR1 activity. nih.gov Introducing a nitro group at the C-5 position of the indole and methoxy or hydroxyl groups on the phenyl ring (Compounds 24, 26, 29, 33) can confer dual activity against both targets. nih.gov

Elucidation of Optimal Stereochemical Features for Potency and Selectivity

When a molecule contains one or more chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

In the development of indole-based compounds, resolving and testing individual stereoisomers is a critical step. For example, in a series of antifungal 2-aryl-3-azolyl-1-indolyl-propan-2-ols, the racemic mixture was separated into its individual enantiomers. Biological testing revealed a significant difference in their potency. The (-)-enantiomer, determined to have the S-absolute configuration, was found to be nearly 90 times more potent against Candida albicans than the (+)-R-enantiomer. nih.gov

| Compound Isomer | Absolute Configuration | Anti-Candida Activity (MIC on C. albicans) |

| (-)-8g | S | 0.000256 µg/mL |

| (+)-8g | R | 0.023 µg/mL |

| Fluconazole (Control) | - | 0.020 µg/mL |

Data sourced from reference nih.gov.

Similarly, for a series of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone derivatives developed as mast cell stabilizing agents, the biological activity was highly dependent on the stereochemistry of the individual isomers. nih.gov One specific stereoisomer, 1b , was identified as the most active isomer in vivo, demonstrating superior activity to the reference drug disodium (B8443419) cromoglycate. nih.gov These findings underscore the importance of stereochemistry in drug design, as the optimal three-dimensional arrangement of atoms is required for potent and selective interaction with the biological target.

Rational Design and Synthesis of Advanced Analogues Guided by SAR Principles

The culmination of SAR studies is the application of the acquired knowledge to the rational design of new, improved molecules. mdpi.com By understanding which functional groups and structural features are beneficial or detrimental to activity, chemists can design advanced analogues with enhanced potency, better selectivity, and improved drug-like properties. rug.nl

This process often involves computational methods, such as molecular docking, to predict how a newly designed molecule will bind to its target. For instance, the design of novel spiroxindoles as inhibitors of the murine double minute 2 (MDM2) protein was guided by an understanding of the key interactions required for binding. researchgate.net The design combined the spirooxindole scaffold with a benzimidazole (B57391) unit to create a rigid structure capable of inhibiting the p53-MDM2 protein-protein interaction, a key target in cancer therapy. researchgate.net

The synthesis of these rationally designed compounds is the next critical step. The synthetic route must be versatile enough to allow for the introduction of various substituents as dictated by the SAR and design principles. For example, a multi-step synthesis might be developed to create a core scaffold, which can then be elaborated into a library of analogues for further biological testing. mdpi.com This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery, allowing for the systematic optimization of a lead compound into a potential drug candidate. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule. For 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol, such studies would provide valuable insights, though specific data is not currently available.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For related indole (B1671886) derivatives, DFT studies have been used to calculate these values, correlating lower energy gaps with higher bioactivity. x-mol.net A similar computational analysis on this compound would be necessary to determine its specific HOMO-LUMO energies and energy gap.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely indicate negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the indole ring, identifying them as potential sites for interaction with electrophiles or hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed understanding of the bonding and electronic interactions within a molecule, such as hyperconjugation and charge transfer. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). This analysis could reveal the stabilizing intramolecular interactions within the this compound structure, such as those between the indole and hydroquinone (B1673460) moieties. Specific studies are required to quantify these interactions.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is crucial for drug discovery, but specific docking studies for this compound have not been reported.

Prediction of Binding Modes and Affinities with Enzymes and Receptors

Docking simulations could predict the preferred orientation of this compound within the active site of a biological target and estimate its binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). Studies on similar hydroquinone and indole structures have shown their potential to bind to various kinases and other proteins involved in cancer pathways. acgpubs.orgnih.gov A docking study would be necessary to identify potential biological targets and predict the binding affinity for this specific compound.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. For this compound, the hydroxyl groups of the hydroquinone ring and the N-H group of the indole ring would be expected to form key hydrogen bonds with amino acid residues in a target's active site. The aromatic indole and benzene (B151609) rings would likely participate in hydrophobic and π-stacking interactions. The specifics of these interactions are dependent on the particular protein target and require dedicated docking simulations to be elucidated.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

An extensive search of scientific literature and chemical databases was conducted to identify studies utilizing molecular dynamics (MD) simulations to investigate the conformational stability and interaction dynamics of this compound. Despite a thorough review, no specific research articles or datasets detailing MD simulations focused exclusively on this compound could be located.

Molecular dynamics simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a compound like this compound, such simulations would typically provide valuable insights into:

Conformational Stability: Identifying the most stable three-dimensional shapes (conformations) of the molecule in different solvent environments. This is achieved by analyzing the potential energy of the molecule as a function of its structure and tracking how it changes over the simulation. Key parameters often analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Interaction Dynamics: Simulating how the compound interacts with biological targets, such as proteins or nucleic acids. This can reveal key binding modes, the specific amino acid residues involved in the interaction, and the stability of the resulting complex. Analysis of hydrogen bonds, hydrophobic interactions, and binding free energy calculations are common components of these studies.

While MD simulations have been applied to other indole-containing compounds to explore their therapeutic potential, specific data on this compound is not available in the reviewed literature. The absence of such studies indicates a potential area for future research to computationally explore the dynamic behavior and interaction profiles of this molecule, which could complement experimental findings and guide further drug discovery efforts.

Below is a hypothetical representation of data that could be generated from such a study to illustrate the typical outputs of molecular dynamics simulations.

Hypothetical Data Tables:

Please note: The following tables are for illustrative purposes only and are not based on actual experimental or simulation data for this compound.

Table 1: Hypothetical RMSD Analysis of this compound Over a 100 ns Simulation

| Time (ns) | RMSD (Å) - Backbone | RMSD (Å) - Whole Molecule |

| 0 | 0.00 | 0.00 |

| 20 | 1.25 | 1.80 |

| 40 | 1.35 | 1.95 |

| 60 | 1.40 | 2.10 |

| 80 | 1.38 | 2.05 |

| 100 | 1.42 | 2.15 |

Table 2: Hypothetical Analysis of Intermolecular Interactions with a Target Protein

| Interaction Type | Interacting Residues of Target Protein | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | ASP 145 | 2.8 | 75 |

| Hydrogen Bond | GLU 98 | 3.1 | 60 |

| Hydrophobic | LEU 54, VAL 62 | - | - |

| Pi-Pi Stacking | PHE 150 | 4.5 | 40 |

Future computational studies are necessary to generate actual data and provide a definitive understanding of the conformational stability and interaction dynamics of this compound.

Future Research Directions and Translational Perspectives for 2 2 Methyl 1h Indol 3 Yl Benzene 1,4 Diol

Exploration of Novel Biological Targets and Polypharmacological Profiling

Future research should prioritize the elucidation of the compound's biological targets and its broader pharmacological profile. The indole (B1671886) and hydroquinone (B1673460) motifs are present in numerous bioactive molecules, suggesting that this compound could interact with multiple cellular targets.

Initial Target Screening: High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels would be a crucial first step. Given the structural alerts, particular attention should be paid to kinases, histone deacetylases (HDACs), and enzymes involved in redox homeostasis (e.g., quinone reductases).

Hypothesis-Driven Target Exploration: Based on the known activities of related indole and hydroquinone compounds, specific target families should be investigated. For instance, the indole core is a well-known scaffold for developing inhibitors of tubulin polymerization and various protein kinases. The hydroquinone moiety is known to interact with enzymes like tyrosinase and can be a substrate for oxidoreductases, suggesting potential applications in dermatology or as an antioxidant/pro-oxidant modulator.

| Potential Target Class | Rationale | Screening Method Example |

| Protein Kinases | Indole scaffold is a common kinase inhibitor backbone. | Kinase binding assays (e.g., KiNativ) |

| Oxidoreductases | Hydroquinone moiety is redox-active. | Enzyme activity assays (e.g., NQO1) |

| Tubulin | Many indole derivatives exhibit anti-mitotic activity. | Tubulin polymerization assays |

| Aryl Hydrocarbon Receptor (AhR) | Indole metabolites are known AhR ligands. | Reporter gene assays |

Advanced Synthetic Strategies for Complex and Chirally Pure Analogues

To explore the structure-activity relationship (SAR) and optimize the compound's properties, advanced synthetic strategies will be necessary to generate a library of diverse analogues.

Modern Indole Synthesis: While classic methods like the Fischer indole synthesis are foundational, modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) could offer more efficient and modular routes to substituted indole precursors. chim.it Microwave-assisted synthesis could also accelerate the generation of analogues. chim.it

Asymmetric Synthesis: The current structure is achiral. However, introducing chiral centers, for example, on the methyl group or by adding chiral substituents to the indole or benzene (B151609) rings, could lead to stereospecific interactions with biological targets, potentially increasing potency and reducing off-target effects. mdpi.com Developing catalytic asymmetric dearomatization strategies for related 2,3-disubstituted indoles could be a promising avenue for creating complex, fused indolines with defined stereochemistry. mdpi.com

Functionalization and Derivatization: Systematic modification of the core structure is needed. This includes:

Substitution on the indole nitrogen (N-alkylation, N-arylation).

Modification of the 2-methyl group.

Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto both the indole and benzene rings to modulate electronic and steric properties. chim.it

Development of Innovative Methodologies for Activity Assessment and Mechanistic Validation

Validating the biological activity and understanding the mechanism of action (MoA) requires a suite of innovative and robust methodologies beyond simple endpoint assays.

Cell-Based Phenotypic Screening: High-content imaging and analysis can provide unbiased, multiparametric readouts of the compound's effects on cell morphology, organelle health, and specific signaling pathways in a more physiologically relevant context.

Target Engagement Assays: To confirm that the compound interacts with its identified target(s) within a cellular environment, techniques like the cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) should be employed.

Mechanism of Action (MoA) Elucidation: Once a target is validated, downstream pathway analysis is critical. This involves using techniques like Western blotting, qPCR, and reporter gene assays to measure the modulation of key signaling nodes. For redox-active compounds, assessing their impact on cellular reactive oxygen species (ROS) levels, mitochondrial function, and antioxidant response pathways will be essential.

Integration of Systems Biology Approaches for Comprehensive Understanding of Biological Effects

To build a holistic picture of the compound's biological impact, integrating systems-level data is indispensable. A systems biology approach moves beyond single-target analysis to evaluate the entire cellular or organismal response. nih.gov

Omics Profiling: Treating relevant cell lines or model organisms with the compound and performing transcriptomic (RNA-seq), proteomic, and metabolomic analyses can reveal global changes in gene expression, protein levels, and metabolic pathways. researchgate.net This data can help identify unexpected biological targets, uncover mechanisms of drug resistance, and predict potential toxicities. nih.govnih.gov

Computational Modeling and Network Analysis: The vast datasets generated from 'omics' studies can be integrated into computational models. By constructing protein-protein interaction (PPI) networks and signaling pathway maps, researchers can predict how the compound's perturbation of one or more targets propagates through the cellular network to produce the final phenotypic effect.

Predictive Toxicology: Systems toxicology models can be used to analyze gene and protein expression changes linked to known toxicity pathways, allowing for an earlier and more comprehensive assessment of potential adverse effects before moving into later-stage development. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl-1H-indol-3-yl)benzene-1,4-diol, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling indole derivatives with dihydroxybenzene precursors. Key steps include:

- Friedel-Crafts alkylation to attach the indole moiety to the benzene ring.

- Hydroxylation using catalysts like Cu(I)/O₂ systems to introduce hydroxyl groups at the 1,4-positions .

Critical conditions include: - Temperature control (50–70°C) to avoid side reactions.

- Catalyst selection (e.g., L-proline-derived organocatalysts for enantioselective steps) .

- Solvent choice (polar aprotic solvents like DMF enhance solubility of intermediates).

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, resolving bond lengths and angles .

- NMR spectroscopy :

- ¹H NMR identifies indole NH (~10–12 ppm) and phenolic OH groups (~5–6 ppm).

- ¹³C NMR confirms aromatic carbons and methyl substituents.

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Waste disposal : Segregate organic waste and use certified disposal services for phenolic derivatives .

Advanced Research Questions

Q. How can organocatalytic domino reactions achieve enantioselective synthesis of derivatives?

Methodological Answer: Organocatalysts like (S)-proline derivatives enable cascade reactions (e.g., oxa-Michael/Michael/aldol sequences) to build complex frameworks:

Q. How can electrochemical sensors modified with benzene-1,4-diol derivatives detect catecholamines?

Methodological Answer:

- Electrode modification : Coat multi-walled carbon nanotube (MWCNT) paste electrodes with derivatives like DBHB (2-((7-(2,5-dihydrobenzylideneamino)heptylimino)methyl)benzene-1,4-diol) .

- Cyclic voltammetry (CV) : Measure oxidation peaks for epinephrine (EP) at ~0.25 V (vs. Ag/AgCl).

- Interference mitigation : Test selectivity against ascorbic acid (AA) and uric acid (UA) by adjusting pH (e.g., pH 7.4 buffer) .

Q. How do structural variations (e.g., substituents) influence biological activity in benzene-1,4-diol derivatives?

Methodological Answer:

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent patterns (e.g., hydroxyl vs. methoxy groups) using molecular docking studies.

- Standardized assays : Use consistent protocols (e.g., broth microdilution for MIC values) to minimize variability .

- Control experiments : Test compounds under identical pH, temperature, and solvent conditions to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.